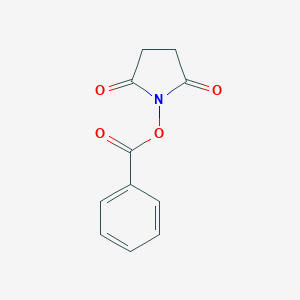

N-(Benzoyloxy)succinimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUOEDOMUOJKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352011 | |

| Record name | BZ-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23405-15-4 | |

| Record name | BZ-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of N-(Benzoyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-(Benzoyloxy)succinimide, a chemical compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry, pharmacology, and materials science.

Core Physical and Chemical Properties

This compound is a white solid at room temperature.[1] Key identifying information and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 136-138 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C | [1] |

Structural and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group and the methylene protons of the succinimide ring. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), while the methylene protons of the succinimide ring would be expected to produce a singlet or a set of multiplets in the more upfield region (around δ 2.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and imide groups, the aromatic carbons of the benzoyl ring, and the methylene carbons of the succinimide ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the following functional groups:

-

C=O stretching (ester): Around 1750-1735 cm⁻¹

-

C=O stretching (imide): Two bands, typically around 1770 cm⁻¹ and 1700 cm⁻¹

-

C-O stretching (ester): In the range of 1300-1000 cm⁻¹

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 219. Key fragmentation pathways would likely involve the cleavage of the ester bond and the succinimide ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not available in the reviewed literature, a general approach can be outlined based on the synthesis of related N-acyloxysuccinimide compounds.

Synthesis of this compound

A common method for the synthesis of N-acyloxysuccinimides involves the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve benzoic acid and N-hydroxysuccinimide in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane.

-

Coupling Agent Addition: To the stirred solution, add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), portion-wise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Characterization Methods

The synthesized product would then be characterized to confirm its identity and purity using the following standard analytical techniques:

-

Melting Point Determination: To compare with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

FTIR Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Logical Relationships in Characterization

The process of confirming the successful synthesis and purity of this compound involves a logical flow of analysis.

Caption: Logical workflow for the characterization of this compound.

References

N-(Benzoyloxy)succinimide chemical structure and IUPAC name

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of coupling reagents is paramount. This guide provides a detailed overview of N-(Benzoyloxy)succinimide, a key reagent in bioconjugation and synthetic chemistry.

Core Concepts: Chemical Structure and Nomenclature

This compound is a chemical compound that serves as an efficient acylating agent. Its structure features a succinimide ring linked to a benzoyloxy group.

Chemical Structure:

(Image depicting the chemical structure of this compound)

The systematic IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) benzoate [1][2]. It is also commonly referred to by several synonyms, including Benzoic acid N-hydroxysuccinimide ester, 1-(Benzoyloxy)-2,5-pyrrolidinedione, N-Hydroxysuccinimidyl benzoate, and Succinimido benzoate[3].

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 23405-15-4 | [3] |

| Molecular Formula | C₁₁H₉NO₄ | [3] |

| Molecular Weight | 219.19 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 136-138 °C | [3] |

| Assay | ≥96% | [3] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | O=C1CCC(=O)N1OC(=O)c2ccccc2 | [3] |

| InChI Key | BVUOEDOMUOJKOY-UHFFFAOYSA-N | [3] |

Experimental Protocols

This compound is primarily utilized as an acylating agent to form stable amide bonds through reaction with primary and secondary amines. This property is fundamental in bioconjugation for linking molecules to proteins, peptides, and other biomolecules.

General Protocol for N-acylation of Amines

This protocol describes a general procedure for the acylation of a primary amine with this compound.

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Acylating Agent: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.

-

If necessary, the crude product can be further purified by recrystallization or column chromatography.

-

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental reaction of this compound with a primary amine to form an amide bond, with the release of N-hydroxysuccinimide as a byproduct.

Caption: Acylation of a primary amine using this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of N-(Benzoyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and preparation of N-(Benzoyloxy)succinimide, a crucial reagent in bioconjugation and peptide synthesis. This document details the primary synthetic methodologies, offering structured data and step-by-step experimental protocols.

Introduction

This compound, also known as N-hydroxysuccinimidyl benzoate, is an activated ester of benzoic acid. It is widely employed in organic chemistry and biochemistry for the introduction of a benzoyl group, most notably in the protection of amino groups in amino acids and peptides. The N-hydroxysuccinimide (NHS) leaving group facilitates nucleophilic acyl substitution reactions, particularly with primary amines, under mild conditions. This reactivity, coupled with the stability of the resulting amide bond, makes this compound a valuable tool in the synthesis of complex organic molecules and bioconjugates.

Synthetic Pathways

The principal synthetic route to this compound involves the esterification of N-hydroxysuccinimide (NHS) with a benzoic acid derivative. Two main variations of this approach are commonly employed: the use of a coupling agent with benzoic acid, and the reaction of NHS with an activated benzoic acid derivative such as benzoyl chloride.

Signaling Pathway for the Synthesis of this compound

Caption: General synthetic routes to this compound.

Experimental Protocols

Method 1: Dicyclohexylcarbodiimide (DCC) Coupling

This method involves the direct coupling of benzoic acid with N-hydroxysuccinimide using a carbodiimide coupling agent.

Experimental Workflow:

Caption: Workflow for DCC coupling synthesis of this compound.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

-

Cooling: Cool the solution to 0°C in an ice bath with stirring.

-

Addition of DCC: Dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of the same anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Method 2: Benzoyl Chloride and Base

This method utilizes the more reactive benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow:

Caption: Workflow for benzoyl chloride-based synthesis.

Detailed Steps:

-

Reaction Setup: Dissolve N-hydroxysuccinimide (1.0 eq) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) in a round-bottom flask.

-

Addition of Base: Add a suitable base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution.

-

Cooling: Cool the mixture to 0°C in an ice bath with stirring.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the precipitated ammonium salt (e.g., triethylammonium chloride).

-

Extraction: Wash the filtrate successively with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Recrystallize the resulting solid from an appropriate solvent to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of N-hydroxysuccinimide esters, which can be adapted for this compound.

| Parameter | Method 1 (DCC Coupling) | Method 2 (Benzoyl Chloride) |

| Benzoic Acid Derivative | Benzoic Acid | Benzoyl Chloride |

| NHS (eq) | 1.0 - 1.2 | 1.0 |

| Coupling Agent/Base (eq) | DCC (1.0 - 1.2) | Triethylamine or Pyridine (1.1 - 1.5) |

| Solvent | Dichloromethane, Ethyl Acetate, THF | Dichloromethane, THF, Acetonitrile |

| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature |

| Reaction Time (h) | 12 - 24 | 2 - 6 |

| Typical Yield | 60 - 90% | 70 - 95% |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 136-138 °C |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in water. |

Conclusion

Molecular weight and formula of N-(Benzoyloxy)succinimide

For researchers, scientists, and professionals engaged in drug development and biotechnology, N-(Benzoyloxy)succinimide stands as a valuable chemical reagent. This guide provides a comprehensive overview of its core properties, applications, and the methodologies for its use.

Core Properties and Specifications

This compound, also known by synonyms such as Benzoic acid N-hydroxysuccinimide ester and N-Hydroxysuccinimidyl benzoate, is a solid compound with the chemical formula C₁₁H₉NO₄.[1][2][3][4][5] Its molecular weight is 219.19 g/mol .[1][2][3][4]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₉NO₄ | [1][2][3][4][5] |

| Molecular Weight | 219.19 g/mol | [1][2][3][4] |

| Melting Point | 136-138 °C | [1][2][4][6] |

| Appearance | Solid | [1][2][4][6] |

| Storage Temperature | 2-8°C | [1][2][4][6] |

| CAS Number | 23405-15-4 | [1][2][3][4] |

Applications in Research and Development

This compound is primarily utilized as a reagent for the introduction of a benzoyl group, particularly for the protection of primary amines in peptide synthesis and for the chemical modification of biomolecules. Its utility stems from the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards nucleophiles like primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9).[7] This reactivity allows for the formation of stable amide bonds, a cornerstone of bioconjugation and surface functionalization techniques.[7]

In the realm of drug discovery, compounds with related structures, such as N-(benzoyloxy)benzamides, have been investigated as potential inhibitors of enzymes like acid ceramidase.[8] However, it is crucial to note that the stability of such compounds can be a concern, and they may exhibit promiscuous reactivity.[8]

Reaction Mechanism: Amine Acylation

The fundamental reaction involving this compound is the acylation of a primary amine. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl group. This reaction proceeds efficiently to yield a stable amide bond and N-hydroxysuccinimide as a byproduct.

Caption: General reaction scheme for the acylation of a primary amine using this compound.

Experimental Protocols

While specific protocols are highly dependent on the substrate and desired outcome, the following provides a generalized framework for common applications of this compound.

Protocol 1: General Procedure for Amine Protection

This protocol outlines the basic steps for the benzoylation of a primary amine, a common procedure in peptide synthesis.

-

Dissolution: Dissolve the amine-containing substrate in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagent Addition: Add this compound (typically 1.1 to 1.5 molar equivalents) to the solution.

-

Base Addition (Optional): If the amine is present as a salt (e.g., hydrochloride), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to liberate the free amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound and N-hydroxysuccinimide, and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Surface Functionalization with NHS Esters for Biomolecule Immobilization

This protocol describes a general method for modifying a surface to covalently attach proteins or other amine-containing biomolecules.[9]

-

Surface Preparation: The substrate surface (e.g., glass, gold) must first be functionalized with primary amines. This can be achieved through various methods, such as silanization with aminosilanes (for glass) or self-assembled monolayers (SAMs) of amine-terminated thiols (for gold).

-

Activation: The amine-functionalized surface is then reacted with a solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The concentration of the NHS ester and the reaction time will need to be optimized.

-

Washing: After the activation step, the surface is thoroughly rinsed with the reaction buffer to remove any non-covalently bound reagents.

-

Biomolecule Coupling: The activated surface is immediately incubated with a solution containing the amine-containing biomolecule (e.g., protein, peptide) in a suitable buffer. The optimal pH for this coupling reaction is typically between 7.2 and 8.5.[9]

-

Quenching: Any unreacted NHS esters on the surface are then quenched by incubating the surface with a solution containing a high concentration of a primary amine, such as ethanolamine or Tris buffer, to prevent non-specific binding in subsequent steps.

-

Final Washing: The surface is washed extensively to remove any non-covalently bound biomolecules and quenching agents.

Caption: High-level workflow for amine protection and surface functionalization protocols.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[1][2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound 96 23405-15-4 [sigmaaldrich.com]

- 2. This compound 96 23405-15-4 [sigmaaldrich.com]

- 3. This compound - Benzoic acid N-hydroxysuccinimide ester [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound 96 23405-15-4 [sigmaaldrich.com]

- 6. This compound 96 23405-15-4 [sigmaaldrich.com]

- 7. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. Beware of N-Benzoyloxybenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

N-(Benzoyloxy)succinimide synonyms and alternative names

An important initial clarification is necessary regarding the chemical nomenclature. The name "N-(Benzoyloxy)succinimide" can be easily confused with a similarly named compound, "N-(Benzyloxycarbonyloxy)succinimide". These are distinct chemical entities with different structures and properties. This guide will address both to ensure clarity for the research community.

Part 1: this compound

Synonyms and Alternative Names:

-

n-benzoyloxy succinimide[6]

-

bz-osu[6]

-

n-succinimidyl benzoate[6]

-

2,5-pyrrolidinedione, 1-benzoyloxy[6]

-

1-benzoyloxy-2,5-pyrrolidinedione[6]

-

2,5-dioxoazolidinyl benzoate[6]

-

1-phenylcarbonyl oxy pyrrolidine-2,5-dione[6]

-

benzoyoxysuccinimide[6]

-

benzoic acid succinimidyl ester[6]

Quantitative Data:

| Property | Value | Source |

| CAS Number | 23405-15-4 | [1][2][3][4][5][6] |

| Molecular Formula | C11H9NO4 | [1][2][3][4][5][6] |

| Molecular Weight | 219.19 g/mol | [1][2][3][5][6] |

| Melting Point | 136-138 °C | [1][2] |

| Assay | 96% | [1][2][3][4] |

| Storage Temperature | 2-8°C | [1][2] |

Part 2: N-(Benzyloxycarbonyloxy)succinimide

Synonyms and Alternative Names:

-

1-[[(Benzyloxy)carbonyl]oxy]-2,5-pyrrolidinedione[9]

-

CBZ-ONSU[8]

-

O-Benzyloxycarbonyl-N-hydroxysuccinimide[9]

-

N-(Benzyloxycarbonyloxy)-succinimide[7]

-

Cbz-OSu[9]

-

N-Carbobenzoxyoxysuccinimide[10]

Quantitative Data:

| Property | Value | Source |

| CAS Number | 13139-17-8 | [7][8][9][10] |

| Molecular Formula | C12H11NO5 | [8][9] |

| Molecular Weight | 249.22 g/mol | [8][10] |

| Melting Point | 80-82 °C (lit.) | [7] |

| Purity | >98.0%(N) |

Experimental Protocols & Signaling Pathways

A detailed search for specific experimental protocols and signaling pathways for this compound did not yield sufficient information to construct detailed workflows or diagrams. This compound is primarily known as a reagent in organic synthesis, particularly for the introduction of a benzoyl group.

For N-(Benzyloxycarbonyloxy)succinimide, it is a well-established reagent in peptide synthesis for the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group to amines.

Logical Relationship: Amine Protection using N-(Benzyloxycarbonyloxy)succinimide

The following diagram illustrates the general logical relationship in a chemical reaction where N-(Benzyloxycarbonyloxy)succinimide is used as a protecting group reagent for an amine.

Caption: General workflow for amine protection using N-(Benzyloxycarbonyloxy)succinimide.

References

- 1. This compound 96 23405-15-4 [sigmaaldrich.com]

- 2. This compound 96 23405-15-4 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound 96 23405-15-4 [sigmaaldrich.com]

- 5. This compound - Benzoic acid N-hydroxysuccinimide ester [sigmaaldrich.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. watson-int.com [watson-int.com]

- 8. 13139-17-8 CAS Manufactory [m.chemicalbook.com]

- 9. CAS 13139-17-8: Nα-(Benzyloxycarbonyloxy) Succinimide [cymitquimica.com]

- 10. Benzyl succinimido carbonate | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(Benzoyloxy)succinimide: A Technical Guide to its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzoyloxy)succinimide is a widely utilized reagent in bioconjugation and chemical synthesis. Its utility is primarily derived from the N-hydroxysuccinimide (NHS) ester functional group, which allows for the efficient formation of stable amide bonds with primary amines. This property makes it a valuable tool for crosslinking, labeling, and modifying proteins and other biomolecules. However, the inherent reactivity of the NHS ester also renders it susceptible to degradation, primarily through hydrolysis. A thorough understanding of its melting point and stability is therefore critical for its proper handling, storage, and effective use in experimental protocols. This technical guide provides an in-depth overview of the melting point and stability of this compound, complete with experimental considerations and a visualization of its key reaction pathways.

Physicochemical Properties

This compound is a white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Melting Point | 136-138 °C | [2][3] |

| Appearance | Solid | [2][3] |

| Storage Temperature | 2-8 °C | [2] |

Stability Profile

The stability of this compound, like other N-hydroxysuccinimide esters, is fundamentally influenced by its susceptibility to hydrolysis. This competing reaction with its intended aminolysis pathway is a critical consideration for its application in aqueous environments.

Hydrolysis

The primary degradation pathway for this compound in aqueous media is the hydrolysis of the ester linkage, which yields benzoic acid and N-hydroxysuccinimide. The rate of this hydrolysis is significantly dependent on the pH of the solution, with faster degradation observed under basic conditions.

A study investigating the base hydrolysis of several NHS esters, including this compound (referred to as NBS in the study), measured the reaction rates in aqueous solutions. The progression of the hydrolysis was monitored by observing the formation of the N-hydroxysuccinimide anion using UV-vis spectroscopy[4]. This susceptibility to hydrolysis underscores the importance of conducting conjugation reactions in controlled pH environments, typically ranging from pH 7 to 8.5, to balance the rate of the desired aminolysis against the competing hydrolysis.

The general instability of succinimide rings is a known factor in the field of antibody-drug conjugates (ADCs), where linkers containing succinimide moieties can undergo ring-opening hydrolysis[5][6]. The rate of this hydrolysis can be influenced by the chemical nature of the groups adjacent to the succinimide ring[5]. While this compound is a reagent rather than a linker in an ADC, this principle of pH-dependent hydrolysis of the succinimide ester is directly applicable.

Experimental Protocols

Melting Point Determination

A standard laboratory procedure for determining the melting point of this compound involves the use of a melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Stability Assessment via UV-Vis Spectrophotometry

The stability of this compound in an aqueous buffer can be quantitatively assessed by monitoring the rate of its hydrolysis. This can be achieved by tracking the release of the N-hydroxysuccinimide leaving group, which absorbs UV light.

Methodology:

-

A stock solution of this compound is prepared in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

-

An aqueous buffer of the desired pH (e.g., phosphate or borate buffer) is prepared and equilibrated at a constant temperature.

-

The hydrolysis reaction is initiated by adding a small aliquot of the this compound stock solution to the aqueous buffer with rapid mixing.

-

The absorbance of the solution at a wavelength corresponding to the N-hydroxysuccinimide anion (around 260 nm) is monitored over time using a UV-vis spectrophotometer[4].

-

The rate of hydrolysis can be determined by plotting the change in absorbance over time.

Reaction Pathway Visualization

The utility of this compound as a bioconjugation reagent is dictated by the competition between two primary reaction pathways: aminolysis and hydrolysis. The desired pathway, aminolysis, leads to the formation of a stable amide bond with a target molecule. The competing pathway, hydrolysis, leads to the inactivation of the reagent.

Caption: Competing reaction pathways for this compound.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for using this compound in a bioconjugation application, such as protein labeling.

Caption: A typical workflow for protein conjugation using this compound.

References

- 1. This compound 96 23405-15-4 [sigmaaldrich.com]

- 2. This compound 96 23405-15-4 [sigmaaldrich.com]

- 3. This compound 96 23405-15-4 [sigmaaldrich.com]

- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of N-(Benzoyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(Benzoyloxy)succinimide, a reagent commonly used in chemical synthesis. Due to conflicting hazard information across different suppliers, this document emphasizes a cautious approach, recommending the adoption of stringent safety protocols.

Hazard Identification and Classification

There are notable discrepancies in the classification and labeling of this compound among suppliers. While some sources classify it as not hazardous, others identify it as acutely toxic if swallowed and a skin irritant. Therefore, it is prudent to handle this compound with care, assuming a higher level of risk.

One supplier, TCI Chemicals, states that this compound is "Not a hazardous substance or mixture" and does not require a hazard pictogram or signal word[1]. In contrast, Sigma-Aldrich classifies it under the Globally Harmonized System (GHS) as "Acute Toxicity, Oral (Category 3)," with the signal word "Danger" and the hazard statement H301: "Toxic if swallowed". Another supplier, Fisher Scientific, considers it a hazardous chemical that "Causes skin irritation," assigning the signal word "Warning"[2].

Given these inconsistencies, a conservative approach to handling this compound is strongly advised. All personnel should be informed of the potential hazards and trained in appropriate handling procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe storage and handling.

| Property | Value | Source |

| Chemical Formula | C₁₁H₉NO₄ | |

| Molecular Weight | 219.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 136-138 °C or 168-170 °C (lit.) | |

| Storage Temperature | 2-8°C | |

| Flash Point | Not applicable |

Personal Protective Equipment (PPE)

To minimize exposure risk, appropriate personal protective equipment should be worn at all times when handling this compound.

| PPE Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or a face shield. | [1] |

| Hand Protection | Protective gloves (e.g., nitrile rubber). | [1] |

| Skin and Body Protection | Protective suit or lab coat. | [1] |

| Respiratory Protection | Dust mask or respirator if ventilation is inadequate. | [1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to ensure a safe laboratory environment.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood[1][2].

-

Avoid Contact: Prevent contact with skin, eyes, and clothing[1].

-

Dust Prevention: Avoid the creation of dust and aerosols[1][3].

-

Hygiene: Wash hands and face thoroughly after handling[1][2]. Do not eat, drink, or smoke in the work area[3].

Storage

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[2][3].

-

Temperature: Store at 2-8°C.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. | [1][2] |

| Skin Contact | Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation or a rash occurs, seek medical advice. | [1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [1][2] |

| Ingestion | Rinse mouth. Seek immediate medical attention. | [1][3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides[2].

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear[2].

Accidental Release Measures

-

Personal Precautions: Wear suitable protective equipment. Keep people away from the spill and upwind. Control entry to the area[1].

-

Environmental Precautions: Prevent the product from entering drains[1].

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal[1][3].

Caption: Emergency procedures for this compound exposure or spills.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2]. Do not allow the product to enter drains[1].

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the provided safety documents, any procedure involving this reagent should incorporate the safety and handling precautions outlined in this guide. A general workflow would include:

-

Risk Assessment: Before starting any experiment, conduct a thorough risk assessment, considering the potential hazards of all reactants, products, and solvents.

-

PPE: Don the appropriate personal protective equipment as detailed in Section 3.

-

Chemical Handling: Conduct all manipulations of this compound in a well-ventilated chemical fume hood.

-

Reaction Setup: Set up the reaction apparatus securely.

-

Reagent Addition: Add this compound carefully to the reaction mixture, avoiding the creation of dust.

-

Work-up: After the reaction is complete, quench the reaction mixture safely.

-

Purification: During purification steps (e.g., crystallization, chromatography), continue to use appropriate PPE and ventilation.

-

Waste Disposal: Segregate and dispose of all chemical waste according to institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for N-(Benzoyloxy)succinimide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzoyloxy)succinimide is a chemical reagent utilized in peptide synthesis, primarily as a capping agent . In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can leave unreacted free amino groups on the growing peptide chains. If these are not blocked, they can react in subsequent coupling cycles, leading to the formation of deletion sequences (N-1 impurities), which are often difficult to separate from the target peptide. Capping agents acetylate or otherwise block these unreacted amino groups, effectively terminating the extension of these incomplete chains. While acetic anhydride is a commonly used capping agent, this compound and its derivatives offer an alternative for this critical step. This document provides detailed application notes and protocols for the use of this compound as a capping agent in peptide synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for safe handling, storage, and use in experimental setups.

| Property | Value |

| Synonyms | Benzoic acid N-hydroxysuccinimide ester, 1-(Benzoyloxy)-2,5-pyrrolidinedione, N-Hydroxysuccinimidyl benzoate, O-Benzoyl-N,N-succinylhydroxylamine, Succinimido benzoate |

| CAS Number | 23405-15-4 |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | Solid |

| Melting Point | 136-138 °C |

| Storage Temperature | 2-8°C |

Application in Peptide Synthesis: Capping of Unreacted Amino Groups

The primary application of this compound in peptide synthesis is to cap unreacted N-terminal amino groups on the growing peptide chain during solid-phase peptide synthesis (SPPS). This prevents the formation of deletion mutant peptides, which simplifies the purification of the final product. A related compound, N-(2-chlorobenzyloxycarbonyloxy)-succinimide, has been shown to be a highly effective capping agent in both Fmoc and Boc chemistries.[1] The capping reaction is typically performed after the coupling step in each cycle of the synthesis.

Mechanism of Action

The capping mechanism involves the nucleophilic attack of the free amino group of the peptide chain on the carbonyl carbon of the benzoyloxy group of this compound. This results in the formation of a stable benzoyl amide at the N-terminus of the unreacted peptide, rendering it incapable of further elongation. The N-hydroxysuccinimide is released as a byproduct.

Figure 1. Capping of a free amino group on a peptide-resin with this compound.

Experimental Protocols

The following protocols are generalized for the use of this compound and its derivatives as capping agents in automated and manual solid-phase peptide synthesis.

Protocol 1: Capping in Automated Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol describes the integration of a capping step using a succinimide derivative within a standard Fmoc-SPPS cycle. A related compound, N-(2-chlorobenzyloxycarbonyloxy)-succinimide, has been demonstrated to be effective in a 5-minute capping cycle.[1]

Materials:

-

Peptide-resin with unreacted N-terminal amino groups

-

This compound solution (e.g., 0.5-5% v/v in a suitable solvent like DMF or NMP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Piperidine solution (e.g., 20% in DMF) for Fmoc deprotection

Procedure:

-

Coupling Step: Perform the standard coupling of the Fmoc-protected amino acid to the peptide-resin.

-

Washing: Wash the resin with DMF or NMP to remove excess reagents.

-

Capping Step:

-

Add the this compound solution to the reaction vessel.

-

Add DIPEA (e.g., 2 equivalents relative to the capping agent).

-

Agitate the mixture for 5-30 minutes at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF or NMP to remove the capping agent, byproducts, and base.

-

Fmoc Deprotection: Proceed with the standard Fmoc deprotection step using the piperidine solution.

-

Washing: Wash the resin with DMF or NMP.

-

Next Coupling Cycle: Proceed to the next amino acid coupling cycle.

Figure 2. Workflow for an SPPS cycle including a capping step.

Protocol 2: Manual Capping of Peptide-Resin

This protocol is suitable for manual peptide synthesis.

Materials:

-

Peptide-resin in a reaction vessel

-

Capping solution: A patent describes capping reagents comprising N-(benzyloxycarbonyloxy)succinimide in a concentration of 0.5-5% v/v.[2] A typical solution can be prepared by dissolving this compound (e.g., 2% w/v) and DIPEA (e.g., 2 equivalents) in DMF.

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

After the amino acid coupling step, drain the reaction vessel.

-

Wash the resin three times with DMF.

-

Add the freshly prepared capping solution to the resin.

-

Agitate the resin at room temperature for 30 minutes.

-

Drain the capping solution.

-

Wash the resin three times with DMF.

-

Wash the resin three times with DCM.

-

The resin is now ready for the next deprotection and coupling step.

Quantitative Data and Comparison

While acetic anhydride is the most common capping agent, this compound and its derivatives can be effective alternatives. The choice of capping agent can be influenced by the specific peptide sequence and the desired final purity. A patent suggests that capping is crucial to prevent (N-1) impurities that are often difficult to separate from the desired product.[2]

Currently, there is a lack of publicly available, direct comparative studies quantifying the capping efficiency of this compound against acetic anhydride in terms of final peptide purity and yield. Researchers should perform initial optimization experiments to determine the ideal concentration and reaction time for their specific application.

Potential Pitfalls and Troubleshooting

-

Incomplete Capping: If capping is incomplete, deletion sequences will still form. The concentration of the capping agent and the reaction time may need to be optimized. A ninhydrin test can be used to check for the presence of free amines after the capping step.

-

Side Reactions: While generally stable, the succinimide ester can be susceptible to hydrolysis. It is recommended to use anhydrous solvents and prepare the capping solution fresh before use.

-

Solubility: Ensure that this compound is fully dissolved in the reaction solvent to ensure a homogeneous reaction.

Conclusion

This compound serves as a valuable capping agent in peptide synthesis to terminate unreacted peptide chains and improve the purity of the final product. The provided protocols offer a starting point for its integration into both automated and manual SPPS workflows. While quantitative comparisons with other capping agents are limited in the literature, its application, particularly for specific sequences or where alternative capping chemistries are desired, warrants consideration. As with any synthetic protocol, optimization of reaction conditions is recommended to achieve the best results for a particular peptide synthesis.

References

Application Notes and Protocols for N-(Benzoyloxysuccinimide) as an Amino-Protecting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzoyloxy)succinimide is a chemical reagent utilized for the introduction of the benzoyl (Bz) protecting group to primary and secondary amines. This process, known as N-benzoylation, is a crucial step in multi-step organic synthesis, particularly in peptide chemistry and drug development. The benzoyl group serves to temporarily block the reactivity of the amine functionality, allowing for selective chemical modifications at other positions of a molecule. The protection is achieved through the formation of a stable amide bond. This compound, as an N-hydroxysuccinimide (NHS) ester, offers a convenient and efficient method for this transformation under relatively mild conditions. The NHS ester is a good leaving group, facilitating the nucleophilic attack by the amine.

Chemical Principles

The fundamental reaction involves the nucleophilic acyl substitution of a primary or secondary amine with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-benzoylated amine and N-hydroxysuccinimide as a byproduct.[1] The reaction is typically performed in a suitable organic solvent and may be facilitated by the addition of a non-nucleophilic base to neutralize the liberated N-hydroxysuccinimide, which is weakly acidic.[2]

Applications

The primary application of this compound is in the protection of amino groups in a variety of substrates, including:

-

Amino Acids and Peptides: Protection of the N-terminus of amino acids or peptides is essential during peptide synthesis to prevent self-polymerization and to allow for controlled, stepwise elongation of the peptide chain.[3]

-

Pharmaceutical Intermediates: In the synthesis of complex drug molecules, selective protection of amine functionalities is often required to achieve the desired chemical transformations without affecting sensitive parts of the molecule.

-

Bioconjugation: While less common than other linkers, the principle of using NHS esters for amine modification is central to bioconjugation, where proteins, antibodies, or other biomolecules are chemically linked to other molecules.[1]

Data Presentation

Table 1: General Reaction Conditions for N-Benzoylation using NHS Esters

| Parameter | Condition | Reference |

| Substrates | Primary and secondary amines | [4] |

| Reagent | This compound | |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile | [2] |

| Base (optional) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | [2] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 1 - 12 hours | [4] |

| pH (for aqueous reactions) | 7.2 - 8.5 | [4] |

Table 2: Conditions for Deprotection of N-Benzoyl Groups

| Method | Reagent | Conditions | Substrate Example | Reference |

| Basic Hydrolysis | Aqueous Ammonia (28-30%) | Room temperature to 65°C | N3-benzoyl nucleosides | [5] |

| Rapid Basic Hydrolysis | Ammonia/Methylamine (AMA) | 65°C, 10-15 minutes | N3-benzoyl nucleosides | [5] |

Experimental Protocols

Protocol 1: N-Benzoylation of a Primary Amine using this compound

This protocol describes a general procedure for the protection of a primary amine with a benzoyl group using this compound.

Materials:

-

Amine-containing substrate

-

This compound

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM or DMF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 - 1.5 eq) to the solution.

-

In a separate container, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution dropwise to the stirred amine solution at room temperature.

-

Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection of an N-Benzoyl Group via Basic Hydrolysis

This protocol is adapted from methods used for the deprotection of N-benzoyl groups on nucleosides and can be applied to other N-benzoyl amides, although optimization may be required.[5]

Materials:

-

N-benzoylated substrate

-

Concentrated ammonium hydroxide (28-30%)

-

Sealed reaction vial

-

Heating block or oil bath

-

Nitrogen stream or centrifugal evaporator

Procedure:

-

Place the N-benzoylated substrate into a sealed reaction vial.

-

Add concentrated ammonium hydroxide to the vial. The amount should be sufficient to fully dissolve or suspend the substrate.

-

Seal the vial tightly.

-

Heat the reaction mixture. A typical starting point is 55-65°C. The reaction time can vary from a few hours to overnight.

-

Monitor the reaction by TLC or HPLC to determine the completion of the deprotection.

-

Once the reaction is complete, cool the vial to room temperature in a well-ventilated fume hood.

-

Carefully open the vial and evaporate the ammonia and solvent under a gentle stream of nitrogen or using a centrifugal evaporator.

-

The resulting residue contains the deprotected amine, which can be further purified as needed.

Mandatory Visualization

Caption: Reaction mechanism of N-benzoylation using this compound.

Caption: Experimental workflow for a typical N-benzoylation reaction.

Caption: Logical relationship for the deprotection of an N-benzoyl group.

References

- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for N-Protection using N-(Benzoyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-protection of primary and secondary amines is a fundamental and critical step in the multi-step synthesis of complex molecules, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The benzoyl group is a robust protecting group that offers stability under a variety of reaction conditions. N-(Benzoyloxy)succinimide is an activated ester of benzoic acid designed for the efficient N-benzoylation of amines. This reagent offers a convenient alternative to traditional methods, such as the Schotten-Baumann reaction, by avoiding the use of acyl chlorides and strong bases. The reaction proceeds under mild conditions, and the water-soluble N-hydroxysuccinimide (NHS) byproduct can be easily removed during workup.

These application notes provide a detailed protocol for the N-protection of amines using this compound, discuss the general reaction mechanism, and present illustrative quantitative data.

Principle and Mechanism

The N-benzoylation of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of a stable amide bond.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to release the N-protected amine and N-hydroxysuccinimide.[1] The reaction is typically carried out in a non-protic organic solvent.

Experimental Protocols

Materials and Reagents:

-

This compound

-

Amine substrate (e.g., primary aliphatic amine, primary aromatic amine, secondary amine, or amino acid ester)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM)) (optional, for amine salts or to scavenge any liberated acid)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

General Protocol for N-Benzoylation of Primary and Secondary Amines:

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq) in an appropriate anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.

-

Addition of Base (Optional): If the amine substrate is a salt (e.g., a hydrochloride salt), add a suitable base (1.1 eq) such as triethylamine or diisopropylethylamine to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

-

Addition of this compound: To the stirred solution, add this compound (1.05-1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.

-

Workup:

-

Once the reaction is complete, dilute the mixture with the reaction solvent.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated amine.

Protocol for N-Benzoylation of Amino Acid Esters:

This protocol is adapted from general procedures for the acylation of amino acids.[2]

-

Dissolution: Dissolve the amino acid ester hydrochloride salt (1.0 eq) in an anhydrous aprotic solvent such as DCM or DMF.

-

Neutralization: Add a tertiary amine base (e.g., N-methylmorpholine or triethylamine) (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C to obtain the free amino acid ester.

-

Acylation: Add this compound (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

-

Workup and Purification: Follow the general workup and purification procedures described above to isolate the pure N-benzoyl amino acid ester.

Quantitative Data

The following table summarizes representative, hypothetical data for the N-benzoylation of various amines using this compound. Actual results may vary depending on the specific substrate and reaction conditions.

| Entry | Amine Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzylbenzamide | DCM | RT | 2 | >95 |

| 2 | Aniline | N-Phenylbenzamide | THF | RT | 3 | >90 |

| 3 | Piperidine | 1-Benzoylpiperidine | DCM | RT | 1.5 | >95 |

| 4 | Glycine methyl ester HCl | Methyl N-benzoyl-glycinate | DMF | RT | 4 | >90 |

| 5 | Diethylamine | N,N-Diethylbenzamide | MeCN | 40 | 4 | ~85 |

Visualizations

Reaction Workflow Diagram

Caption: General workflow for N-protection of amines using this compound.

Reaction Mechanism Diagram

Caption: Mechanism of aminolysis of this compound.

References

N-(Benzoyloxy)succinimide: A Versatile Reagent for Amide Bond Formation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzoyloxy)succinimide is a highly efficient reagent for the formation of amide bonds, a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reagent serves as a stable, crystalline solid that readily activates carboxylic acids for facile coupling with a wide range of amines. Its utility lies in its ability to generate a highly reactive N-hydroxysuccinimide (NHS) ester intermediate in situ, which then undergoes nucleophilic attack by an amine to furnish the desired amide product with high yields and minimal side reactions. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in amide bond synthesis.

Mechanism of Action

The formation of an amide bond using this compound proceeds through a two-step mechanism. Initially, the carboxylic acid is activated by reacting with this compound to form a highly reactive N-hydroxysuccinimide (NHS) ester. This active ester is then susceptible to nucleophilic attack by a primary or secondary amine. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable tetrahedral intermediate which subsequently collapses to form the thermodynamically favored amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2]

References

Application Notes and Protocols for N-(Benzoyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(Benzoyloxy)succinimide as a reagent for the benzoylation of primary amines, a critical transformation in organic synthesis and drug development. This document includes detailed experimental protocols, safety information, and a discussion of the reaction mechanism.

Introduction

This compound is a stable, crystalline solid that serves as an efficient benzoylating agent.[1] It is an N-hydroxysuccinimide (NHS) ester of benzoic acid. NHS esters are widely utilized for the acylation of primary and secondary amines to form stable amide bonds, a cornerstone of peptide synthesis, bioconjugation, and the preparation of small molecule libraries for drug discovery.[2] The use of an NHS ester provides a convenient and often high-yielding method for amide bond formation under mild conditions.[2] The N-hydroxysuccinimide byproduct is water-soluble, which can simplify purification.[3]

Physicochemical Properties and Safety Data

Proper handling and storage of this compound are essential for laboratory safety and reagent integrity.

Table 1: Physicochemical Properties of this compound [4][5][6][7]

| Property | Value |

| Chemical Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 136-138 °C |

| CAS Number | 23405-15-4 |

| Storage Temperature | 2-8°C |

Table 2: Safety Information for this compound [4][5][6][7]

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| GHS Pictograms |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.

Reaction Mechanism and Kinetics

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable amide bond.

In aqueous or protic environments, a competing hydrolysis reaction can occur where water acts as the nucleophile, leading to the formation of benzoic acid and N-hydroxysuccinimide.[8] The rate of hydrolysis is pH-dependent and increases at higher pH.[8] For reactions with amines, an optimal pH of 8.3-8.5 is often recommended to ensure the amine is sufficiently deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.

Caption: General reaction mechanism for the benzoylation of a primary amine.

Experimental Protocols

The following protocols provide detailed methodologies for the benzoylation of a primary amine using this compound in both an organic synthesis and a bioconjugation context.

This protocol is suitable for the benzoylation of small molecules soluble in organic solvents.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Caption: Workflow for the benzoylation of a primary amine in an organic solvent.

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous DCM (0.1 M) is added triethylamine (1.2 eq).

-

This compound (1.1 eq) is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated amine.

Table 3: Representative Reaction Parameters for Benzoylation in an Organic Solvent

| Parameter | Recommended Condition | Notes |

| Stoichiometry | Amine (1.0 eq), this compound (1.1-1.2 eq), Base (1.2-1.5 eq) | A slight excess of the acylating agent and base is often used to ensure complete consumption of the amine. |

| Solvent | DCM, DMF, Acetonitrile | Ensure the solvent is anhydrous to minimize hydrolysis. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 1-12 hours | Monitor by TLC for completion. |

| Work-up | Aqueous wash with mild base | To remove the N-hydroxysuccinimide byproduct and excess reagents. |

| Purification | Silica Gel Chromatography | To isolate the pure amide product. |

| Expected Yield | High | Yields for this type of reaction are generally good to excellent, though substrate-dependent. |

This protocol is adapted for the modification of primary amines (e.g., lysine residues) on proteins or other biomolecules.

Materials:

-

Protein solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or DMF

-

Purification system (e.g., size-exclusion chromatography/gel filtration column)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of ~10 mg/mL.

-

Prepare the protein solution at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

-

Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the reagent over the protein is a common starting point.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

(Optional) Quench the reaction by adding a small volume of a quenching solution to consume any unreacted this compound.

-

Purify the benzoylated protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.

Table 4: Representative Reaction Parameters for Protein Benzoylation

| Parameter | Recommended Condition | Notes |

| pH | 8.3 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis. |

| Buffer | Non-amine containing buffers (e.g., bicarbonate, phosphate, borate) | Amine-containing buffers like Tris will compete for the reaction. |

| Solvent for NHS ester | Anhydrous DMSO or DMF | To dissolve the water-insoluble reagent before adding to the aqueous protein solution. |

| Molar Excess of Reagent | 10-20 fold over protein | This should be optimized for the specific protein and desired degree of labeling. |

| Reaction Time | 1-4 hours at RT, or overnight at 4°C | Longer reaction times may be needed at lower temperatures. |

| Purification | Gel filtration, Dialysis | To remove small molecule byproducts. |

Troubleshooting

-

Low Yield:

-

Hydrolysis of this compound: Ensure anhydrous solvents are used for organic reactions. For aqueous reactions, ensure the pH is not too high and use the reagent promptly after dissolving.

-

Incomplete Reaction: Increase reaction time or temperature (for organic synthesis). For protein labeling, consider increasing the molar excess of the reagent.

-

Protonated Amine: For aqueous reactions, ensure the pH is high enough to deprotonate the primary amine.

-

-

Side Reactions:

-

Reaction with other nucleophiles: In a biological context, other nucleophilic residues like tyrosine, serine, and threonine can sometimes react with NHS esters, although the reaction with primary amines is generally much faster and more efficient.[2]

-

Conclusion

This compound is a valuable and versatile reagent for the benzoylation of primary amines. Its stability and reactivity under mild conditions make it suitable for a wide range of applications in both organic synthesis and bioconjugation. The protocols provided herein offer a starting point for the successful implementation of this reagent in the laboratory. As with any chemical reaction, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 96 23405-15-4 [sigmaaldrich.com]

- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzylbenzamide = 98 1485-70-7 [sigmaaldrich.com]

Application Notes and Protocols for N-(Benzoyloxy)succinimide in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-(Benzoyloxy)succinimide, also known as N-hydroxysuccinimidyl benzoate, in solid-phase peptide synthesis (SPPS). This reagent serves as an efficient tool for capping unreacted amino groups and for the N-terminal benzoylation of peptides, contributing to the synthesis of high-purity peptides.

Introduction to this compound in SPPS

In solid-phase peptide synthesis, the stepwise addition of amino acids can sometimes be incomplete, leaving unreacted free amino groups on the growing peptide chain. If not blocked, these reactive sites can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. To prevent this, a "capping" step is introduced to permanently block these unreacted amines. This compound is an effective capping reagent that acylates the free amino groups, rendering them unreactive to subsequent coupling steps.

Furthermore, this compound can be utilized for the intentional modification of the N-terminus of a completed peptide. The introduction of a benzoyl group can alter the pharmacological properties of a peptide, such as its stability, binding affinity, or cell permeability.

Key Applications

-

Capping of Deletion Sequences: Prevents the formation of (n-1) and other deletion impurities by irreversibly blocking unreacted N-terminal amines after a coupling step.

-

N-Terminal Benzoylation: Introduces a benzoyl group at the N-terminus of the final peptide, a common modification in peptide drug design.

Physicochemical Properties and Handling

| Property | Value |

| Synonyms | Benzoic acid N-hydroxysuccinimide ester, N-Hydroxysuccinimidyl benzoate |

| CAS Number | 23405-15-4 |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 136-138 °C |

| Storage | 2-8°C, desiccated |

| Solubility | Soluble in DMF, NMP, DCM |

Safety Precautions: this compound is toxic if swallowed.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Capping of Unreacted Amino Groups during SPPS

This protocol describes the use of this compound to cap unreacted amino groups after an incomplete coupling reaction. The procedure should be performed after the coupling of each amino acid and a subsequent wash step.

Reagents and Materials:

-

Peptidyl-resin with unreacted N-terminal amines

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase peptide synthesis vessel and shaker

Procedure:

-

Following the amino acid coupling step, wash the peptidyl-resin thoroughly with DMF (3 x 10 mL/g resin) to remove excess reagents.

-

Prepare a capping solution of 2% (v/v) this compound in DMF. For example, for 10 mL of solution, dissolve 200 µL of molten this compound (if liquid) or an equivalent molar amount of solid in DMF. Note: A concentration range of 1-3% (v/v) is recommended.[3]

-

Add the capping solution to the peptidyl-resin (10 mL/g resin).

-

Agitate the mixture at room temperature for 10-15 minutes.[3]

-

Drain the capping solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin) to remove residual capping reagent and byproducts.

-

Proceed with the N-terminal deprotection step for the next coupling cycle.

Monitoring the Capping Reaction:

The completion of the capping reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative ninhydrin test (beads remain colorless or slightly yellow) indicates that all free primary amines have been acylated.

Protocol 2: N-Terminal Benzoylation of Resin-Bound Peptides

This protocol outlines the procedure for the final benzoylation of the N-terminus of a fully assembled peptide prior to cleavage from the solid support.

Reagents and Materials:

-

Fully assembled peptidyl-resin with a free N-terminus

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase peptide synthesis vessel and shaker

Procedure:

-

Ensure the final N-terminal protecting group (e.g., Fmoc) has been removed and the resin has been washed thoroughly with DMF.

-